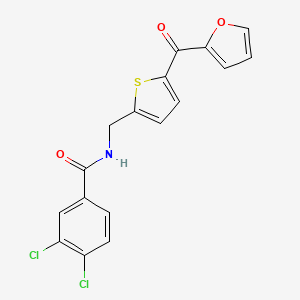
N-(3-(4-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)thiazol-2-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(4-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)thiazol-2-yl)phenyl)acetamide: is a synthetic organic compound that has garnered attention due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. The compound's intricate structure comprises multiple functional groups, contributing to its versatility in chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)thiazol-2-yl)phenyl)acetamide typically involves the following steps:
Formation of the thiazole ring: : This involves a cyclization reaction where a thiourea derivative reacts with a halogenated ketone or aldehyde.
Introduction of the pyrrole moiety: : A suitable precursor of the pyrrole ring is introduced through a reaction such as the Paal-Knorr synthesis or via a condensation reaction.
Coupling of the pyrrolidine and acyl groups:
Final assembly: : The phenyl group and acetamide are introduced, typically through nucleophilic substitution or condensation reactions.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized to increase yield and efficiency, often using continuous flow reactors and automated processes to ensure consistency and scalability. Specific catalysts and optimized solvents are employed to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
N-(3-(4-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)thiazol-2-yl)phenyl)acetamide undergoes various types of chemical reactions:
Oxidation: : Can be oxidized by agents like potassium permanganate or hydrogen peroxide, potentially forming sulfoxides or sulfones.
Reduction: : May undergo reduction via reagents such as sodium borohydride or lithium aluminum hydride, converting ketones to alcohols.
Substitution: : The aromatic rings can participate in electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or neutral conditions.
Reduction: : Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: : Nitration using nitric acid and sulfuric acid, or halogenation using halogens in the presence of iron(III) chloride.
Major Products Formed
From oxidation: : Potential formation of sulfoxides or sulfones.
From reduction: : Alcohols or amines.
From substitution: : Nitro derivatives, halo derivatives, etc.
Aplicaciones Científicas De Investigación
Chemistry
N-(3-(4-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)thiazol-2-yl)phenyl)acetamide serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse functionalization, making it a valuable compound in organic synthesis research.
Biology
In biology, the compound is explored for its potential as a biochemical probe. It may interact with specific enzymes or receptors, allowing researchers to study their function and mechanism more effectively.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It may act as an inhibitor or activator of specific biological pathways, offering potential therapeutic applications.
Industry
Industrially, the compound finds use in the development of new materials, including polymers and advanced composites. Its functional groups allow for robust chemical modifications, enhancing material properties.
Mecanismo De Acción
The exact mechanism of action of N-(3-(4-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)thiazol-2-yl)phenyl)acetamide depends on its application. In a biochemical context, it may interact with target proteins or enzymes, altering their activity through binding or covalent modification. This interaction can modulate signaling pathways, influencing cellular functions and biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)thiazol-2-yl)acetamide
N-(3-(4-(5-(morpholine-1-carbonyl)-1H-pyrrol-3-yl)thiazol-2-yl)phenyl)acetamide
N-(3-(4-(5-(piperidine-1-carbonyl)-1H-pyrrol-3-yl)thiazol-2-yl)phenyl)acetamide
Comparison
Structural Differences: : While these compounds share a core structure, variations in the side chains or substituents introduce different chemical properties and biological activities.
Unique Features: : N-(3-(4-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)thiazol-2-yl)phenyl)acetamide is unique due to the presence of its specific functional groups, influencing its reactivity and interactions.
Propiedades
IUPAC Name |
N-[3-[4-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-13(25)22-16-6-4-5-14(9-16)19-23-18(12-27-19)15-10-17(21-11-15)20(26)24-7-2-3-8-24/h4-6,9-12,21H,2-3,7-8H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZCXQGJBVWZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NC(=CS2)C3=CNC(=C3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{3-[(2,3-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2896911.png)

![3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2896914.png)


![2-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoline](/img/structure/B2896921.png)

![3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride](/img/structure/B2896925.png)

![2-[(But-2-ynoylamino)methyl]-3-(4-fluoro-2-methylphenyl)-N-methylpropanamide](/img/structure/B2896927.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2896931.png)


